molecular formula C16H9BrF2N2O2 B12333840 (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile

(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile

Cat. No.: B12333840
M. Wt: 379.15 g/mol
InChI Key: LJWJTZQGFJHYNO-QINSGFPZSA-N
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Description

(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile is a complex α,β-unsaturated nitrile derivative characterized by a Z-configuration across the double bond. The molecule features a 3-bromobenzoyl group at the C2 position and a 2,4-difluorophenylamino substituent at C3, along with a hydroxyl group.

Properties

Molecular Formula

C16H9BrF2N2O2

Molecular Weight

379.15 g/mol

IUPAC Name

(Z)-3-(3-bromophenyl)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxyprop-2-enamide

InChI

InChI=1S/C16H9BrF2N2O2/c17-10-3-1-2-9(6-10)15(22)12(8-20)16(23)21-14-5-4-11(18)7-13(14)19/h1-7,22H,(H,21,23)/b15-12-

InChI Key

LJWJTZQGFJHYNO-QINSGFPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromobenzoyl group: This can be achieved by bromination of benzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the difluorophenylamino group: This step may involve the reaction of 2,4-difluoroaniline with an appropriate intermediate, such as an acyl chloride or ester.

    Formation of the hydroxyprop-2-enenitrile moiety: This can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde, followed by hydrolysis and subsequent functional group transformations.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Primary amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

    Drug development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

    Material science: The compound’s unique chemical properties may make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Bromobenzoyl, 2,4-difluorophenylamino, hydroxy Hypothetical: C₁₇H₁₀BrF₂N₂O₂ ~423.18 Bromine enhances electrophilicity; hydroxy improves solubility. -
(2Z)-3-[(2,4-Difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile Thiazolyl, 2-methylpropylphenyl C₂₂H₁₉F₂N₃S 395.47 Thiazole ring may confer rigidity; lipophilic substituents enhance membrane permeability.
(2Z)-2-{[(2,4-Difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile Methylidene, oxo, dimethyl C₁₄H₁₄F₂N₂O 264.27 Oxo group increases polarity; methyl groups reduce solubility.
(2Z)-3-Amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile Trifluoromethylphenoxy, amino C₁₆H₁₁F₃N₂O 304.27 Trifluoromethyl enhances metabolic stability; phenoxy group aids π-π interactions.
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Sulfonamido, formylphenyl C₂₄H₂₁N₃O₃S 431.51 Sulfonamide improves bioavailability; formyl group enables further derivatization.

Physicochemical and Functional Differences

  • Halogenation Effects: The target compound’s 3-bromobenzoyl group offers distinct electronic effects compared to thiazolyl () or trifluoromethylphenoxy () groups. Bromine’s polarizability may enhance intermolecular interactions, whereas fluorine in difluorophenyl groups reduces metabolic degradation .
  • Hydrogen-Bonding Capacity: The hydroxy and amino groups in the target compound contrast with oxo () or sulfonamido () substituents. This difference could improve aqueous solubility or protein-binding affinity.
  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~423 vs.

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